

4'-Fluoro-3'-nitroacetophenone CAS number 400-93-1

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Compound of Interest

Compound Name: 4'-Fluoro-3'-nitroacetophenone

Cat. No.: B108681

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An In-Depth Technical Guide to **4'-Fluoro-3'-nitroacetophenone** (CAS: 400-93-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-3'-nitroacetophenone is a substituted aromatic ketone that serves as a versatile building block in organic synthesis.^[1] Its trifunctional nature, featuring a ketone, a nitro group, and a fluorine atom, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its applications in the development of therapeutic agents.

Chemical Structure and Identifiers

Identifier	Value
CAS Number	400-93-1[2]
Molecular Formula	C8H6FNO3[2]
Molecular Weight	183.14 g/mol [2]
IUPAC Name	1-(4-fluoro-3-nitrophenyl)ethanone[3]
Synonyms	3-Acetyl-6-fluoronitrobenzene, 4-Acetyl-1-fluoro-2-nitrobenzene, 3'-Nitro-4'-fluoroacetophenone[1]
InChI Key	PTCNZDJJIOLIKQ-UHFFFAOYSA-N
SMILES	CC(=O)c1ccc(F)c(c1)--INVALID-LINK--=O

Physical and Chemical Properties

Property	Value
Appearance	Light yellow to light brown crystalline powder[1] [2]
Melting Point	47-51 °C[2]
Boiling Point	118-120 °C at 0.8 mmHg[2]
Density	1.336 g/cm ³ (Predicted)[2]
Solubility	Soluble in Methanol[2]
Flash Point	>110 °C (>230 °F)

Safety and Handling

Hazard Category	GHS Classification
Pictogram	
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338
Storage	Sealed in a dry, room temperature environment[2]

Experimental Protocols

Synthesis of 4'-Fluoro-3'-nitroacetophenone from 4-Fluoroacetophenone

This protocol details the nitration of 4-fluoroacetophenone to yield **4'-fluoro-3'-nitroacetophenone**.[\[2\]](#)

Materials:

- 1-(4-fluorophenyl)ethanone (4-Fluoroacetophenone)
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Brine (saturated NaCl solution)
- Deionized Water (H₂O)

- Silica Gel (100-200 mesh)
- Hexane

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

Procedure:

- In a round-bottom flask, dissolve 1.10 g (7.97 mmol) of 1-(4-fluorophenyl)ethanone in 5 mL of concentrated H_2SO_4 under stirring.
- Cool the mixture to $-15\text{ }^\circ\text{C}$ using an ice-salt bath.
- Slowly add 1.50 mL of concentrated HNO_3 dropwise to the reaction mixture, ensuring the temperature remains at $-15\text{ }^\circ\text{C}$.
- Continue stirring the reaction mixture at $-15\text{ }^\circ\text{C}$ for 80 minutes.
- After 80 minutes, pour the reaction mixture into 120 mL of ice-cold water.
- Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
- Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine.

- Separate the organic layer and dry it over anhydrous Na_2SO_4 .
- Concentrate the dried organic layer under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel (100-200 mesh) using a 40% ethyl acetate in hexane solution as the eluent.
- Collect the fractions containing the product and concentrate to afford **4'-fluoro-3'-nitroacetophenone** as an off-white solid (yield: 0.80 g, 55%).^[2]

Spectroscopic Data

Spectroscopy Type	Data
^1H NMR (400 MHz, CDCl_3)	δ 8.57-8.66 (m, 1H), 8.20-8.26 (m, 1H), 7.39 (t, $J=9.30$ Hz, 1H), 2.64 (s, 3H) ^[2]
Predicted Mass Spectrometry	$[\text{M}+\text{H}]^+$: 184.04045, $[\text{M}+\text{Na}]^+$: 206.02239, $[\text{M}-\text{H}]^-$: 182.02589 ^[4]
Infrared (IR) Spectroscopy	An ATR-IR spectrum is available on PubChem, showing characteristic peaks for a nitro-aromatic ketone. ^[3] Key expected vibrations include C=O stretching, aromatic C=C stretching, C-N stretching, and NO_2 stretching.
^{13}C NMR	Experimental data is not readily available. Predicted shifts can be estimated based on the structure and data from similar compounds.

Applications in Drug Development

4'-Fluoro-3'-nitroacetophenone is a key starting material for the synthesis of various biologically active compounds.

Inhibitors of *Trypanosoma cruzi*

This compound is used in the synthesis of inhibitors of *Trypanosoma cruzi*, the parasite responsible for Chagas disease.^[1] The synthesis involves a series of reactions including nucleophilic aromatic substitution of the fluoride, amination of the ketone, and reduction of the

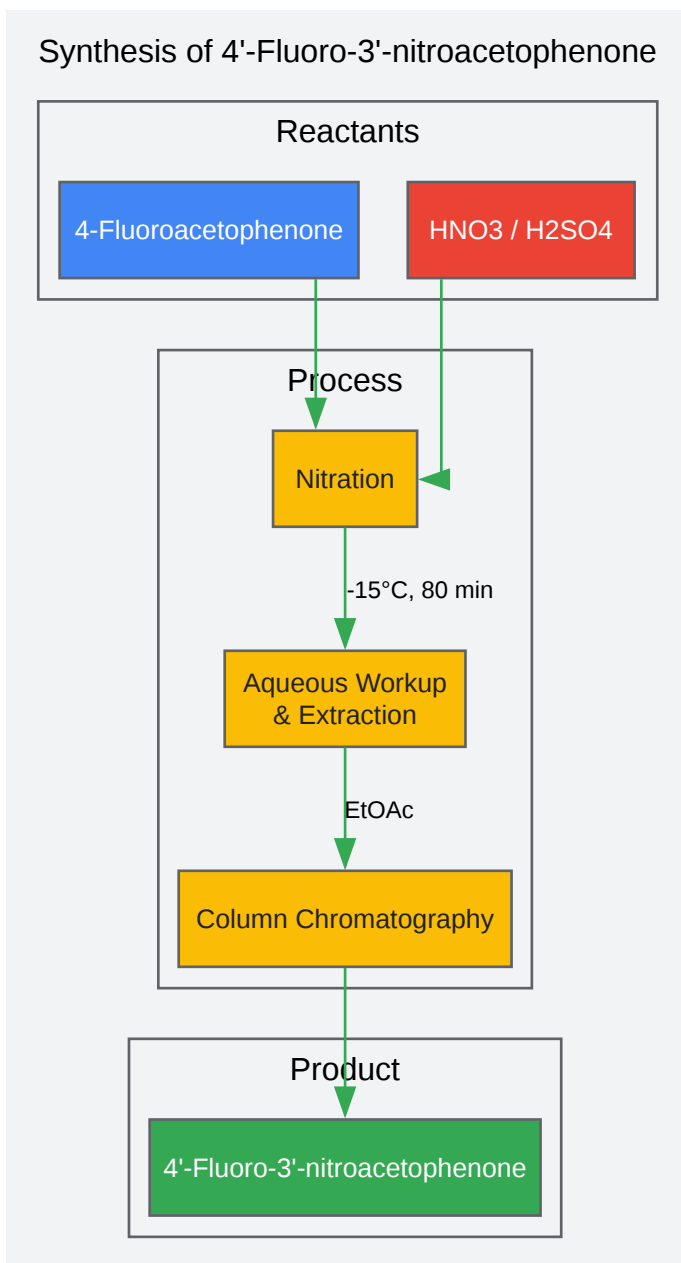
nitro group.^[1] The resulting molecules have shown high potency against the parasite.^[1] The mechanism of action for many nitroaromatic compounds against *T. cruzi* involves the enzymatic reduction of the nitro group within the parasite to form reactive nitrogen species, which induce lethal oxidative stress.

Synthesis of Chromen Derivatives

4'-Fluoro-3'-nitroacetophenone also serves as a precursor for the synthesis of bicyclic heterocycles like chromen derivatives.^[1] Certain 2-phenyl-4H-chromen-4-one derivatives have demonstrated anti-inflammatory properties by inhibiting the TLR4/MAPK signaling pathway. This pathway is crucial in the inflammatory response triggered by lipopolysaccharides (LPS).

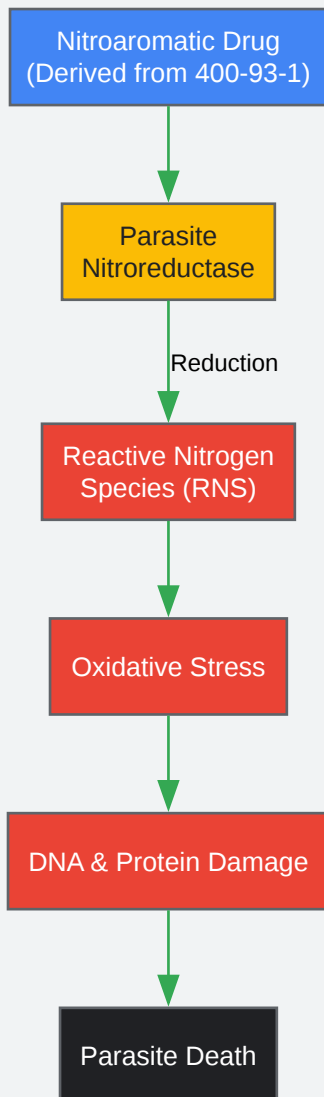
Visualizations

Experimental and Logical Workflows



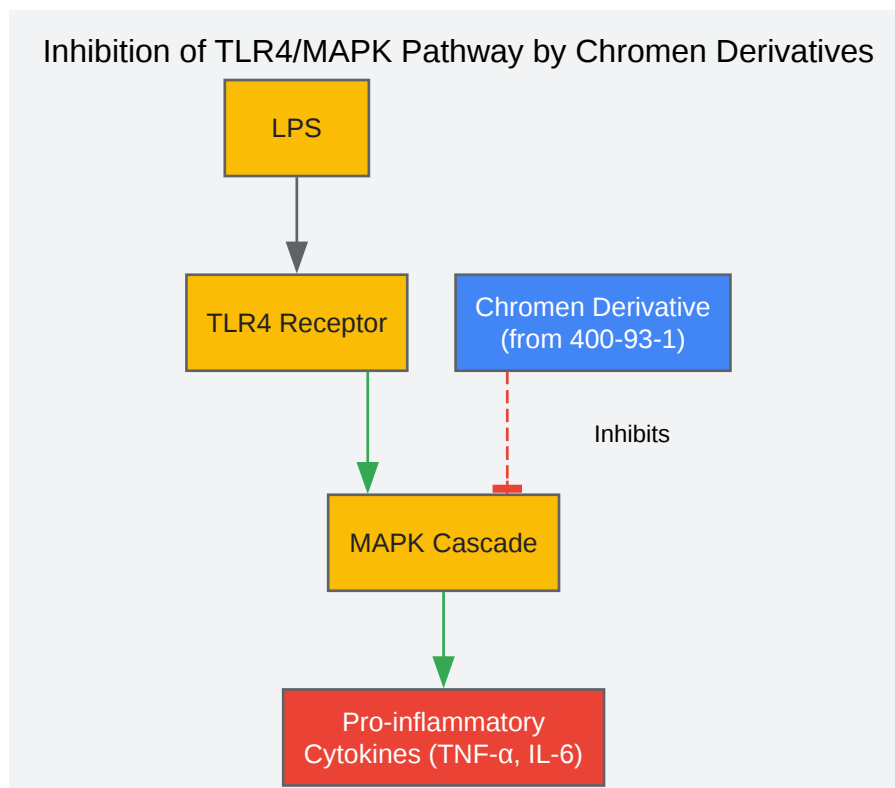
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Caption: Synthesis workflow for **4'-Fluoro-3'-nitroacetophenone**.

Proposed Mechanism of Nitro-Aromatic Drugs Against *T. cruzi*

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Caption: Inhibition mechanism of *T. cruzi* by nitro-aromatic drugs.



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Caption: Anti-inflammatory action of chromen derivatives.

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References

- 1. ossila.com [ossila.com]
- 2. 4'-Fluoro-3'-nitroacetophenone CAS#: 400-93-1 [m.chemicalbook.com]
- 3. 4'-Fluoro-3'-nitroacetophenone | C₈H₆FNO₃ | CID 2734612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4'-fluoro-3'-nitroacetophenone (C₈H₆FNO₃) [pubchemlite.lcsb.uni.lu]
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